molecular formula C22H22O8 B2479397 (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858761-66-7

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2479397
CAS No.: 858761-66-7
M. Wt: 414.41
InChI Key: RIUJLWRJQYLKIO-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative of significant research interest due to its structural relationship with known bioactive molecules. This compound is primarily investigated for its potential role in modulating key cellular signaling pathways. Its core structure, featuring a benzylidene-benzofuranone scaffold, is characteristic of compounds that interact with kinase targets and energy-sensing pathways . Researchers are exploring its application in the study of metabolic diseases, as related structures have been shown to influence AMP-activated protein kinase (AMPK) signaling , a central regulator of cellular energy homeostasis. The mechanism of action is believed to involve the allosteric activation of AMPK, leading to downstream effects on glucose uptake, lipid metabolism, and mitochondrial biogenesis. The (Z)-configuration of the benzylidene group and the specific substitution pattern with the 3,4,5-trimethoxyphenyl and ethoxyacetate groups are critical for its target affinity and metabolic stability, making it a valuable chemical probe for elucidating the complex biochemistry of metabolic regulation and for the development of novel therapeutic strategies. Further research is focused on its effects in models of cancer cell proliferation , where altered metabolic pathways are a hallmark, providing insights into potential oncological applications.

Properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-5-28-20(23)12-29-14-6-7-15-16(11-14)30-17(21(15)24)8-13-9-18(25-2)22(27-4)19(10-13)26-3/h6-11H,5,12H2,1-4H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJLWRJQYLKIO-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with notable biological activities. This article reviews the compound's structure, mechanism of action, and its effects on various biological systems, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C22H22O6C_{22}H_{22}O_{6}, with a molecular weight of approximately 394.41 g/mol. The compound features a benzofuran ring system and a trimethoxyphenyl group that contribute to its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC22H22O6
Molecular Weight394.41 g/mol
Functional GroupsEster, Ketone, Ether
Stereochemistry(Z) configuration

The biological activity of (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate primarily involves its interaction with cellular targets that influence various biochemical pathways.

Target Interaction

The compound is known to interact with the colchicine binding site on the αβ-tubulin heterodimer. This interaction disrupts microtubule dynamics, leading to inhibition of cell division and apoptosis in cancer cells. The trimethoxyphenyl group enhances binding affinity to tubulin, which is critical for its anticancer properties.

Anticancer Effects

Numerous studies have highlighted the anticancer potential of (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate:

  • Cell Proliferation Inhibition : Research indicates that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
    • Case Study : In vitro studies demonstrated a dose-dependent reduction in cell viability in MCF7 breast cancer cells after treatment with the compound for 48 hours.
  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
    • Mechanism : Increased levels of pro-apoptotic factors were observed alongside decreased levels of anti-apoptotic proteins in treated cells .

Antioxidant Activity

In addition to its anticancer properties, (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Study ReferenceFindings
Demonstrated significant cytotoxicity in cancer cell lines.
Reported antioxidant properties in vitro.
Induction of apoptosis through caspase activation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in the ester group at C6 and the benzylidene substituent at C2. Below is a comparative analysis:

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name C6 Ester Group C2 Benzylidene Substituent Molecular Weight (g/mol) Key Features
Target Compound (Z)-ethyl derivative Ethyl acetoxy 3,4,5-Trimethoxyphenyl ~428.4 (calculated) High lipophilicity; planar structure
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-6-yl cyclohexanecarboxylate Cyclohexanecarboxylate 3,4,5-Trimethoxyphenyl ~492.5 Bulky ester; improved thermal stability
Methyl ester with 3-fluorobenzylidene Methyl acetoxy 3-Fluorophenyl ~370.3 Electron-withdrawing group; enhanced reactivity
tert-Butyl-substituted analog Methyl acetoxy 4-tert-Butylphenyl ~406.4 Steric hindrance; potential for delayed metabolism
2,6-Dimethoxybenzoate ester 2,6-Dimethoxybenzoate 3,4,5-Trimethoxyphenyl ~544.5 Extended conjugation; possible UV activity

Key Observations :

  • The 3,4,5-trimethoxyphenyl group (target compound and ) introduces strong electron-donating effects, enhancing π-π stacking interactions in crystallography .
  • Bulky esters (e.g., cyclohexane in ) reduce solubility but improve thermal stability, relevant for solid-state applications.

Physicochemical and Functional Properties

Table 2: Property Comparison
Compound LogP (Predicted) Melting Point (°C) Solubility (mg/mL) Potential Applications
Target Compound 3.8 160–162 0.15 (DMSO) Anticancer, agrochemicals
Cyclohexanecarboxylate analog 4.2 178–180 0.08 (DMSO) Material science, stable coatings
3-Fluorobenzylidene derivative 2.9 145–147 0.35 (DMSO) Pharmaceuticals, enzyme inhibitors
2,6-Dimethoxybenzoate ester 4.5 195–197 0.05 (DMSO) Photodynamic therapy, sensors

Insights :

  • Higher LogP values correlate with increased methoxy groups (e.g., target compound vs. ), aligning with enhanced membrane permeability.
  • The 2,6-dimethoxybenzoate ester () shows promise in photodynamic applications due to extended aromaticity .

Q & A

Basic: What are the standard synthetic protocols for (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and what catalysts or solvents are typically employed to optimize yield?

Methodological Answer:
The synthesis involves a multi-step process starting with the formation of the benzofuran core via aldol condensation between substituted salicylaldehydes and activated ketones. Key steps include:

  • Aldol Condensation: Use of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with salicylaldehyde derivatives in dry acetone and anhydrous K₂CO₃ under reflux (18–24 hours) .
  • Esterification: Reaction of intermediates with ethyl bromoacetate in dichloromethane (DCM) with triethylamine as a base .
  • Purification: Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from petroleum ether/ethyl acetate mixtures .
    Catalysts like DMAP (4-dimethylaminopyridine) may accelerate esterification, while solvents such as DCM or THF are preferred for their inertness and solubility properties .

Advanced: How can reaction parameters such as temperature, solvent polarity, and catalyst loading be systematically optimized to improve the stereoselectivity and purity of this compound during synthesis?

Methodological Answer:

  • Temperature: Lower temperatures (0–5°C) during condensation steps minimize side reactions, while reflux (60–80°C) ensures complete cyclization .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in esterification, while non-polar solvents (e.g., toluene) improve aldol condensation yields .
  • Catalyst Loading: Screen DMAP at 5–10 mol% to balance reaction rate and byproduct formation. Use kinetic studies (HPLC monitoring) to identify optimal stoichiometry .
  • Stereoselectivity: Z-configuration is stabilized by π-π stacking of the trimethoxybenzylidene group; chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enhance enantiomeric excess .

Basic: Which spectroscopic techniques are most effective for confirming the Z-configuration and functional group integrity in this compound?

Methodological Answer:

  • NMR: ¹H NMR reveals coupling constants (J = 10–12 Hz for trans olefinic protons vs. J < 8 Hz for Z-configuration). Aromatic protons from the trimethoxybenzylidene group appear as singlet at δ 6.8–7.2 ppm .
  • FT-IR: Strong C=O stretches at 1700–1750 cm⁻¹ (ester and ketone), and C-O-C stretches at 1200–1250 cm⁻¹ confirm ether linkages .
  • Mass Spectrometry: High-resolution ESI-MS identifies [M+H]⁺ peaks (e.g., m/z 439.15 for C₂₃H₂₂O₈), while fragmentation patterns validate the benzofuran backbone .

Advanced: What computational chemistry approaches can predict the compound's binding interactions with biological targets like cyclooxygenase-2 or microbial enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) using Lamarckian genetic algorithms. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr385 .
  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for enzyme interactions .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns to assess conformational changes in target proteins upon ligand binding .

Basic: What are the documented in vitro biological activities of this compound, and which structural features correlate with these effects?

Methodological Answer:

  • Antimicrobial Activity: IC₅₀ values of 12–25 µM against S. aureus and E. coli, attributed to the 3,4,5-trimethoxy group enhancing membrane penetration .
  • Anti-inflammatory Activity: 60–70% inhibition of TNF-α in RAW 264.7 macrophages at 50 µM, linked to the benzofuran core’s radical scavenging capacity .
  • Structure-Activity Relationship (SAR): Methoxy groups at positions 3,4,5 on the benzylidene moiety increase lipophilicity and bioavailability compared to mono-methoxy analogs .

Advanced: How do structural modifications (e.g., replacing methoxy groups with ethoxy or altering benzylidene substituent positions) impact synthetic feasibility and bioactivity?

Methodological Answer:

  • Ethoxy Substitution: Increases steric hindrance, requiring longer reaction times (48–72 hours) for condensation. Bioactivity may drop due to reduced solubility (logP increases by 0.5–1.0 units) .
  • Positional Isomerism: 2,4,5-Trimethoxy analogs show 30% lower antimicrobial activity, likely due to disrupted π-stacking with enzyme active sites .
  • Synthetic Challenges: Bromination of alternative benzylidene precursors (e.g., 2,4-dimethoxy) necessitates harsher conditions (HBr/AcOH), reducing overall yield .

Basic: What chromatographic purification methods are recommended for isolating high-purity samples?

Methodological Answer:

  • Column Chromatography: Use silica gel (200–300 mesh) with hexane:ethyl acetate (4:1 to 1:2 gradient). Collect fractions monitored by TLC (Rf = 0.3–0.5) .
  • HPLC: C18 column, acetonitrile:water (70:30) isocratic flow at 1 mL/min. Retention time ~12 minutes .
  • Recrystallization: Dissolve crude product in hot ethyl acetate, cool to −20°C overnight for needle-like crystals (mp 123–125°C) .

Advanced: What strategies resolve contradictions between theoretical molecular modeling predictions and experimental bioassay results?

Methodological Answer:

  • Free Energy Perturbation (FEP): Quantify binding energy discrepancies between predicted and observed COX-2 inhibition. Adjust force field parameters (e.g., AMBER) for methoxy group torsional angles .
  • Metabolite Profiling (LC-MS): Identify in vitro degradation products (e.g., hydrolyzed esters) that may explain reduced activity .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., CYP450) to validate docking poses and identify unmodeled water-mediated interactions .

Basic: What stability studies have been conducted to determine optimal storage conditions?

Methodological Answer:

  • Thermal Gravimetric Analysis (TGA): Decomposition onset at 180°C, indicating stability below this temperature .
  • Accelerated Degradation: Store at 40°C/75% RH for 4 weeks; HPLC shows <5% degradation when protected from light in amber vials under nitrogen .
  • pH Stability: Stable in pH 5–7 buffers (PBS, 37°C), but hydrolyzes rapidly in alkaline conditions (pH > 9) due to ester cleavage .

Advanced: How do solvent effects and pH variations influence the compound's reactivity in nucleophilic acyl substitution or Michael addition reactions?

Methodological Answer:

  • Nucleophilic Acyl Substitution: In DMF, primary amines (e.g., benzylamine) attack the ester carbonyl at 60°C, yielding amides. Polar aprotic solvents stabilize tetrahedral intermediates .
  • Michael Addition: At pH 8–9 (triethylamine buffer), the α,β-unsaturated ketone undergoes conjugate addition with thiols (e.g., glutathione), forming adducts detectable via LC-MS .
  • Solvent Effects: THF increases reaction rate due to better solubility of intermediates, while DCM minimizes side reactions in acid-sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.